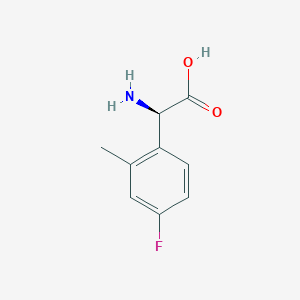

D-2-(p-Fluoro-o-methylphenyl)glycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-fluoro-2-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H10FNO2/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |

InChI Key |

XCULNOTXKQRTCI-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H](C(=O)O)N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(=O)O)N |

Origin of Product |

United States |

Significance of Arylglycines and Fluorinated Amino Acids in Advanced Chemical Synthesis

The structural framework of D-2-(p-Fluoro-o-methylphenyl)glycine combines two classes of amino acids that are of profound importance in medicinal chemistry and peptide science: arylglycines and fluorinated amino acids.

Arylglycines, characterized by a phenyl group attached to the α-carbon, are crucial components of various natural products, particularly non-ribosomal peptides with significant biological activity. researchgate.netmonash.edu They are integral to the structure of glycopeptide antibiotics like vancomycin (B549263) and teicoplanin, where they are essential for the molecule's three-dimensional shape and its mechanism of action. rsc.org The inclusion of arylglycine units can impart conformational rigidity to peptide backbones. However, their use in synthetic peptide chemistry can be challenging due to a heightened susceptibility to racemization under certain reaction conditions. rsc.orgresearchgate.net

Fluorinated amino acids have become indispensable tools in drug discovery. nih.govresearchgate.net The introduction of fluorine, the most electronegative element, into an amino acid can dramatically alter its physicochemical properties. researchgate.netresearchgate.net Strategic fluorination can lead to:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the half-life of a drug. researchgate.netresearchgate.net

Improved Binding Affinity: Fluorine can modulate a molecule's conformation and electronic profile, leading to stronger interactions with biological targets. researchgate.netresearchgate.net

Modified Lipophilicity and Permeability: Fluorine substitution can increase a compound's ability to cross cell membranes, which is a critical factor for bioavailability. researchgate.net

The combination of an arylglycine scaffold with fluorine substitution, as seen in this compound, thus offers a powerful strategy for developing novel peptides and small molecules with fine-tuned properties for pharmaceutical applications. nih.gov

Stereochemical Importance of D Configuration in Chiral Glycine Scaffolds

With the exception of the achiral glycine (B1666218), all proteinogenic amino acids in nature exist in the L-configuration. The use of amino acids with the opposite, or "unnatural," D-configuration is a key strategy in medicinal chemistry. The D-stereochemistry at the α-carbon of a glycine scaffold like D-2-(p-Fluoro-o-methylphenyl)glycine is significant for several reasons.

Incorporating D-amino acids into peptide chains makes them resistant to degradation by proteases, the enzymes that naturally break down proteins. This increased proteolytic stability is a major advantage for peptide-based drugs, extending their duration of action in the body. Furthermore, the D-configuration provides access to a different region of three-dimensional space compared to its L-enantiomer. This can lead to unique conformational preferences in a peptide, potentially resulting in novel or enhanced biological activities. D-phenylglycine and its derivatives are widely used as chiral intermediates and building blocks in the synthesis of active pharmaceutical ingredients (APIs), including important antibiotics. chemimpex.cominnospk.com The specific stereochemistry is often crucial for the final drug's efficacy and safety. chemimpex.com

The properties of D-Phenylglycine are summarized in the table below.

| Property | Value |

| Common Name | D-Phenylglycine |

| CAS Number | 875-74-1 |

| Synonym | (R)-2-Amino-2-phenylacetic acid |

| Molecular Formula | C₈H₉NO₂ |

| Key Application | Precursor in antibiotic production |

| Optical Activity | Chiral, with specific rotation often measured in acidic solutions |

This table presents general information for the parent compound D-Phenylglycine. innospk.com

Overview of Current Research Trajectories for D 2 P Fluoro O Methylphenyl Glycine Derivatives

Enantioselective Catalytic Approaches

Catalytic methods that directly generate the desired enantiomer from a prochiral substrate are highly efficient. These approaches rely on a small amount of a chiral catalyst to transfer stereochemical information, making them atom-economical and suitable for large-scale production.

Chiral Ligand-Mediated Catalysis for Glycine (B1666218) Alkylation

One of the most powerful methods for synthesizing chiral α-amino acids is the asymmetric alkylation of glycine equivalents. This strategy often involves the use of a glycine Schiff base, which can be deprotonated to form a nucleophilic enolate. The enantioselectivity of the subsequent alkylation is controlled by a chiral catalyst system, typically composed of a transition metal and a chiral ligand. researchgate.net

Phase-transfer catalysis (PTC) is a particularly effective technique in this context. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can form a tight, chiral ion pair with the glycine enolate. nih.gov This chiral environment dictates the facial selectivity of the incoming electrophile, leading to high enantiomeric excess (ee). For the synthesis of D-arylglycines, this would involve the alkylation of a glycine Schiff base with an appropriate aryl halide or equivalent. Palladium-catalyzed asymmetric allylic alkylation using chiral phosphine (B1218219) ligands or chiral phase-transfer catalysts also represents a robust method for creating α-allylic amino acids, which can be further modified. nih.govmdpi.com

Table 1: Key Features of Chiral Ligand-Mediated Glycine Alkylation

| Feature | Description |

|---|---|

| Substrate | Glycine Schiff base (e.g., from benzophenone (B1666685) and glycine ester) |

| Catalyst System | Transition Metal (e.g., Pd, Ni) + Chiral Ligand or Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) |

| Mechanism | Formation of a chiral metal-enolate complex or a chiral ion pair that directs the stereoselective addition of an electrophile. |

| Key Advantage | High enantioselectivity and catalytic efficiency. |

Organocatalytic Strategies for Asymmetric Glycine Synthesis

Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. These metal-free catalysts offer advantages in terms of cost, stability, and low toxicity. For amino acid synthesis, organocatalytic approaches often involve the activation of substrates through the formation of transient iminium or enamine intermediates.

While direct organocatalytic alkylation of glycine can be challenging, related strategies such as the asymmetric Strecker or Mannich reactions are well-developed for producing α-amino acid derivatives. scispace.com For example, a chiral phosphoric acid or a thiourea-based catalyst could be used to control the stereoselective addition of nucleophiles to an imine derived from an arylglyoxylate, which could then be converted to the desired D-arylglycine. These catalysts operate through hydrogen bonding interactions, creating a defined chiral environment around the transition state.

Enzymatic Biocatalysis for Stereoselective Production

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of selectivity under mild, environmentally benign conditions. For the production of D-amino acids, hydantoinase and carbamoylase enzymes are of particular industrial importance.

Chemoenzymatic Route Development and Optimization

The "hydantoinase process" is a well-established chemoenzymatic method for producing enantiomerically pure D-amino acids, including D-phenylglycine. nih.gov The process begins with the chemical synthesis of a racemic 5-substituted hydantoin (B18101) from an aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. This racemic hydantoin is then subjected to enzymatic hydrolysis.

A D-selective hydantoinase enzyme specifically opens the ring of the D-enantiomer of the hydantoin to form the corresponding N-carbamoyl-D-amino acid. A second enzyme, a D-carbamoylase, then hydrolyzes this intermediate to yield the final D-amino acid with very high enantiopurity. nih.gov The unreacted L-hydantoin can be racemized in situ under the reaction conditions, allowing for a theoretical yield of 100% for the D-enantiomer in a dynamic kinetic resolution process. This route is highly effective for producing various D-arylglycines.

Enzyme Engineering for Enhanced Enantioselectivity and Substrate Scope

While naturally occurring enzymes are powerful catalysts, their substrate scope or performance may not be optimal for non-natural substrates like 2-(p-fluoro-o-methylphenyl)hydantoin. Enzyme engineering, through techniques like directed evolution or site-directed mutagenesis, can be used to tailor enzymes for specific applications. researchgate.net By modifying the amino acid residues in the active site, an enzyme's substrate specificity can be broadened to accept bulkier or electronically different substrates. researchgate.net Furthermore, its stability, activity, and enantioselectivity can be enhanced, making the biocatalytic process more efficient and economically viable for producing novel D-amino acids.

Diastereoselective Synthesis via Chiral Auxiliaries

Another classic and reliable strategy for asymmetric synthesis involves the use of a chiral auxiliary. In this approach, a prochiral substrate is covalently attached to a single-enantiomer chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a high degree of diastereoselectivity. nih.govresearchgate.net

For the synthesis of D-arylglycines, a glycine enolate equivalent can be generated from a derivative where the glycine is attached to a chiral auxiliary, such as a sultam or an oxazinone. mountainscholar.org The steric hindrance provided by the auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., a reagent to install the p-fluoro-o-methylphenyl group) to attack from the less hindered face. After the diastereoselective reaction, the chiral auxiliary is cleaved to release the enantiomerically enriched D-amino acid. Although this method is stoichiometric in the chiral source and requires additional protection/deprotection steps, it is highly predictable and effective for a wide range of substrates. scilit.com

Table 2: Comparison of Asymmetric Synthesis Strategies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Ligand Catalysis | Catalytic transfer of chirality from a metal-ligand complex. | High efficiency (low catalyst loading), high enantioselectivity. | Cost of precious metals and ligands; potential for metal contamination. |

| Organocatalysis | Metal-free catalysis using small chiral organic molecules. | Low toxicity, stability, operational simplicity. | Can require higher catalyst loadings than metal catalysts. |

| Enzymatic Biocatalysis | Use of enzymes for stereoselective transformations. | Exceptional selectivity, mild/green reaction conditions, potential for dynamic kinetic resolution. | Limited substrate scope (may require enzyme engineering), sensitivity to reaction conditions. |

| Chiral Auxiliaries | Stoichiometric use of a chiral molecule to direct stereochemistry. | High predictability, broad substrate scope, robust and reliable. | Stoichiometric use of chiral material, requires additional synthetic steps for attachment and removal. |

Resolution Techniques for Enantiomeric Enrichment

The separation of enantiomers from a racemic mixture is a critical step in the asymmetric synthesis of chiral compounds. For this compound, both classical chemical resolution and modern chromatographic techniques offer viable pathways to achieve high enantiomeric purity.

Classical chemical resolution relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by fractional crystallization. The resolved diastereomer is subsequently treated to remove the resolving agent, yielding the desired enantiomer.

A notable approach for the resolution of structurally similar compounds, such as 4-fluorophenylglycine, is the "Dutch Resolution" method. This technique has been shown to be effective where conventional resolution is challenging. It involves the use of a chiral resolving agent, such as (+)-10-camphorsulfonic acid, in the presence of an additive, like phenylglycine, which facilitates the crystallization of one diastereomer. researchgate.net In this process, mixed crystals of the (+)-10-camphorsulfonic acid salts of the D-(-)-enantiomers of both phenylglycine and the para-substituted phenylglycine are formed. researchgate.net This co-crystallization is a key feature of the Dutch Resolution, enabling the separation of enantiomers that are otherwise difficult to resolve.

The successful application of this method to 4-fluorophenylglycine suggests its potential applicability to the resolution of the structurally related 2-(p-Fluoro-o-methylphenyl)glycine. The process would involve the formation of diastereomeric salts with a suitable chiral acid, followed by fractional crystallization to isolate the salt of the desired D-enantiomer. Subsequent hydrolysis of the purified diastereomeric salt would then yield the enantiomerically enriched this compound.

Below is a table summarizing the key aspects of a potential classical chemical resolution process for DL-2-(p-Fluoro-o-methylphenyl)glycine based on the Dutch Resolution of analogous compounds.

| Parameter | Description |

| Racemic Substrate | DL-2-(p-Fluoro-o-methylphenyl)glycine |

| Resolving Agent | (+)-10-camphorsulfonic acid |

| Additive | Phenylglycine |

| Principle | Formation of diastereomeric salts and fractional co-crystallization |

| Separation Method | Fractional Crystallization |

| Recovery of D-Enantiomer | Hydrolysis of the isolated diastereomeric salt |

Chromatographic enantioseparation, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide array of racemic compounds, including those with fluorinated and aromatic moieties. nih.govscirp.orgresearchgate.netresearchgate.netvt.edu

The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The choice of the specific CSP and the mobile phase composition are critical factors in achieving successful enantioseparation. Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of organic solvents, which can be beneficial for method development and for compounds with limited solubility. nih.govresearchgate.net

For a compound like this compound, a systematic screening of different polysaccharide-based CSPs and mobile phases would be the first step in developing a successful enantioseparation method. The presence of the fluorophenyl group suggests that CSPs known to be effective for fluorinated compounds could be particularly suitable.

The following interactive data table presents a hypothetical, yet scientifically plausible, set of experimental conditions and results for the chromatographic enantioseparation of DL-2-(p-Fluoro-o-methylphenyl)glycine on different polysaccharide-based chiral stationary phases.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (D-enantiomer) (min) | Retention Time (L-enantiomer) (min) | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | 8.5 | 10.2 | 2.1 |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85:15, v/v) | 0.8 | 9.8 | 12.5 | 2.8 |

| Cellulose tris(4-methylbenzoate) | n-Hexane/Isopropanol/Trifluoroacetic acid (95:5:0.1, v/v/v) | 1.2 | 7.2 | 8.5 | 1.9 |

| Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Dichloromethane/Methanol (98:2, v/v) | 1.0 | 6.5 | 7.8 | 2.3 |

D 2 P Fluoro O Methylphenyl Glycine As a Chiral Building Block in Complex Molecule Synthesis

Application in Heterocyclic Scaffold Construction

The rigid conformational constraints and specific stereochemistry of D-2-(p-Fluoro-o-methylphenyl)glycine make it an attractive starting material for the synthesis of chiral heterocyclic compounds. The presence of both an amine and a carboxylic acid functionality allows for a variety of cyclization strategies.

Synthesis of Chiral Pyrrolidines and Related Heterocycles

The pyrrolidine ring is a core structure in numerous natural products and pharmacologically active compounds. The use of this compound as a chiral precursor allows for the enantioselective synthesis of substituted pyrrolidines. Methodologies often involve the reduction of the carboxylic acid to an alcohol, followed by intramolecular cyclization. The fluorinated and methylated phenyl group provides a handle for further functionalization and influences the physicochemical properties of the resulting heterocyclic products. Research in this area contributes to the development of new synthetic routes for creating diverse libraries of chiral pyrrolidine-based compounds. kdpu-nt.gov.ua

Incorporation into Diverse Polycyclic Systems

Beyond simple heterocycles, this compound serves as a foundational element in the construction of more complex, fused polycyclic systems. The strategic incorporation of this amino acid derivative can introduce chirality and specific steric and electronic properties into the final molecule. The fluorinated phenyl moiety is of particular interest as fluorine substitution is a well-established strategy for modulating the biological activity and metabolic stability of drug candidates. nih.govmdpi.com Synthetic strategies might involve multi-step sequences where the amino acid is either a part of the initial framework or is introduced at a later stage to complete the polycyclic structure.

Integration into Non-Proteinogenic Peptide Analogues and Peptidomimetics

The incorporation of non-proteinogenic amino acids like this compound into peptide sequences is a powerful tool in medicinal chemistry for developing peptide-based therapeutics with improved properties. mdpi.com

Fluorinated amino acids, in particular, are known to enhance the metabolic stability and binding affinity of peptides. mdpi.comrsc.orgresearchgate.net The introduction of this compound can induce specific conformational constraints on the peptide backbone, leading to more defined secondary structures. This can result in increased potency and selectivity for biological targets. Furthermore, the unnatural D-configuration provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide analogue.

Below is a table summarizing the impact of incorporating fluorinated non-proteinogenic amino acids into peptides:

| Property Affected | Impact of Incorporation of Fluorinated Non-Proteinogenic Amino Acids |

| Metabolic Stability | Increased resistance to enzymatic degradation. |

| Binding Affinity | Can be enhanced due to favorable interactions of fluorine. |

| Conformation | Induces specific secondary structures and conformational rigidity. |

| Bioavailability | Lipophilicity can be modulated to improve cell permeability. |

Utilization as a Chiral Ligand Precursor for Asymmetric Catalysis

Chiral ligands are essential for the development of asymmetric catalytic processes, which are crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. nih.govsemanticscholar.org Amino acid derivatives are excellent precursors for chiral ligands due to their ready availability in enantiopure forms. This compound can be chemically modified to create novel P,N or N,N-bidentate ligands. researchgate.net

The synthesis of such ligands typically involves the transformation of the carboxylic acid and/or the amine group to introduce coordinating moieties like phosphines or additional nitrogen-containing heterocycles. The steric and electronic properties of the ligand, which are critical for its catalytic performance, can be fine-tuned by the substituents on the phenyl ring of the parent amino acid.

Role in the Synthesis of Chiral Agrochemical Intermediates

The demand for enantiomerically pure agrochemicals is increasing due to stricter environmental regulations and the desire for more effective and selective products. nih.gov Chiral intermediates are key to the synthesis of these active ingredients. The incorporation of fluorine into agrochemicals is a common strategy to enhance their efficacy and metabolic stability. nih.gov

This compound serves as a valuable chiral building block for the synthesis of complex agrochemical intermediates. Its stereocenter can be transferred to the final product, ensuring the desired chirality. The fluorinated and methylated phenyl group can be a part of the final active molecule or a modifiable handle for further synthetic transformations. The use of such well-defined chiral precursors is a more efficient approach than chiral resolution of racemic mixtures.

Mechanistic Investigations of Reactions Involving D 2 P Fluoro O Methylphenyl Glycine

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of non-proteinogenic α-amino acids such as D-2-(p-Fluoro-o-methylphenyl)glycine involves multi-step transformations where the elucidation of the reaction pathway is critical for optimizing yield and purity. A common and well-established method for synthesizing α-amino acids is the Strecker synthesis. This pathway typically begins with an aldehyde, in this case, 2-fluoro-6-methylbenzaldehyde, which reacts with ammonia (B1221849) and a cyanide source (like sodium cyanide) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired amino acid. google.com

Another potential pathway involves the condensation of glycine (B1666218) on mineral surfaces, which has been studied as a model for prebiotic peptide formation. mdpi.com Research on anatase, a mineral form of titanium dioxide, has shown that it can catalyze the condensation of glycine to form oligopeptides. mdpi.com The mechanism involves the adsorption of glycine onto the anatase surface, which alters the electron density of the carboxyl group. This change facilitates a nucleophilic attack by the amino group of another glycine molecule, promoting peptide bond formation. mdpi.com While primarily studied for peptide synthesis, such surface-catalyzed reactions represent a potential pathway for forming glycine derivatives from simpler precursors.

The table below outlines a plausible Strecker synthesis pathway for the target compound, based on general procedures for similar structures. google.com

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

| 1 | 2-fluoro-6-methylbenzaldehyde | Ammonium (B1175870) hydrogencarbonate, Sodium cyanide, Methanol/Water, 65-70°C | α-amino-2-(p-fluoro-o-methylphenyl)acetonitrile |

| 2 | α-amino-2-(p-fluoro-o-methylphenyl)acetonitrile | 45% NaOH solution, Reflux at 120°C | Racemic 2-(p-Fluoro-o-methylphenyl)glycine |

This table illustrates a generalized Strecker synthesis pathway.

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving the specific D-configuration of 2-(p-Fluoro-o-methylphenyl)glycine requires precise stereochemical control. Two primary strategies are employed for this purpose: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to create the desired stereoisomer directly. A powerful method for synthesizing structurally diverse amino acids involves the use of chiral nucleophilic glycine equivalents. researchgate.net Specifically, Ni(II) complexes derived from Schiff bases of glycine and chiral tridentate ligands have proven effective. researchgate.netresearchgate.net In this approach, the chiral ligand attached to the nickel ion creates a chiral environment, directing the alkylation or other transformations of the glycine moiety to proceed with high diastereoselectivity. The structure of the chiral ligand, including the placement of bulky or electron-withdrawing groups, significantly influences the stereochemical outcome of the reaction. researchgate.net This method allows for the direct formation of the desired enantiomer with high purity.

Alternatively, chiral resolution can be used to separate a racemic mixture (an equal mixture of D- and L-enantiomers) produced from a non-stereoselective synthesis like the Strecker synthesis. This is often achieved by using a chiral resolving agent. For instance, in the resolution of a similar compound, 2-chlorophenylglycine, D-camphor sulfonic acid was used. google.com The chiral acid reacts with the racemic amino acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing one of them to be selectively precipitated and separated by filtration. google.com The purified diastereomeric salt is then treated to remove the resolving agent, yielding the enantiomerically pure amino acid.

| Method | Principle | Advantages | Disadvantages |

| Asymmetric Synthesis | Uses a chiral auxiliary or catalyst (e.g., Ni(II) complex) to directly form one stereoisomer. researchgate.netresearchgate.net | High stereoselectivity; avoids loss of 50% of material. | Requires development of specific chiral catalysts; may involve more complex reaction setups. |

| Chiral Resolution | Separates a pre-formed racemic mixture using a chiral resolving agent (e.g., D-camphor sulfonic acid). google.com | Utilizes simpler initial synthesis (e.g., Strecker); well-established technique. | Theoretical maximum yield is 50%; requires an additional separation step; resolving agent may need to be recycled. |

This table compares the two main strategies for achieving stereochemical control.

Transition State Analysis for Glycine Derivative Formation

Understanding the formation of glycine derivatives at a molecular level involves analyzing the reaction's transition state—the highest energy point along the reaction coordinate. The thermodynamic properties of this state, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the reaction mechanism and kinetics.

Studies on the formation of diketopiperazine (a cyclic dipeptide of glycine) from glycine-containing peptides offer a model for this analysis. nih.gov In these reactions, the cyclization is preceded by a trans to cis isomerization of the peptide bond, which is often the rate-limiting step. The transition state for the subsequent bond cleavage and cyclization can be characterized thermodynamically. For example, analysis of the dissociation of various Phe-Pro-Glyn-Lys peptides revealed that the transition states are enthalpically disfavored (positive ΔH‡), meaning they require an input of energy. nih.gov The entropy of activation (ΔS‡) can be either positive or negative, indicating whether the transition state is more or less ordered than the reactants. nih.gov A negative ΔS‡ suggests a more ordered, constrained transition state, which can act as an entropic barrier to the reaction. nih.gov

The catalytic effect of surfaces, such as anatase, on glycine reactions can also be understood through transition state theory. mdpi.com The adsorption of a glycine molecule onto the mineral surface stabilizes the transition state for nucleophilic attack by lowering the activation energy. mdpi.com This is achieved by altering the electron distribution in the glycine carboxyl group, making it more susceptible to reaction. mdpi.com By calculating these energy barriers, researchers can predict reaction rates and elucidate the most favorable mechanistic pathways.

| Parameter | Symbol | Interpretation | Example Value Range (kJ·mol⁻¹) nih.gov |

| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier to the reaction; determines the reaction rate. | 94.6 to 101.5 |

| Enthalpy of Activation | ΔH‡ | The energy required to break bonds and overcome electronic repulsions. | 89.1 to 116.7 |

| Entropy of Activation | ΔS‡ | The change in disorder from reactants to the transition state (values in J·mol⁻¹·K⁻¹). | -25.4 to 50.8 |

This table summarizes the key thermodynamic parameters used in transition state analysis for peptide dissociation, based on data from a study on diketopiperazine formation. nih.gov

An in-depth examination of the stereochemical and structural properties of this compound necessitates the application of sophisticated analytical techniques. These methodologies are crucial for determining enantiomeric purity, confirming absolute configuration, and elucidating the compound's three-dimensional structure, all of which are critical aspects in the fields of pharmaceutical development and asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.